5-Isobutyl-4,5-dimethyl-2-oxooxazolidine-4-carbonitrile
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Overview
Description
5-Isobutyl-4,5-dimethyl-2-oxooxazolidine-4-carbonitrile: is a heterocyclic compound with a unique structure that includes an oxazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isobutyl-4,5-dimethyl-2-oxooxazolidine-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isobutylamine with a suitable diketone, followed by cyclization and nitrile formation .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Isobutyl-4,5-dimethyl-2-oxooxazolidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce the nitrile group to an amine.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products:
Oxidation: Formation of oxazolidinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted oxazolidines.
Scientific Research Applications
Chemistry: 5-Isobutyl-4,5-dimethyl-2-oxooxazolidine-4-carbonitrile is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds .
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infections .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including resins, coatings, and adhesives .
Mechanism of Action
The mechanism of action of 5-Isobutyl-4,5-dimethyl-2-oxooxazolidine-4-carbonitrile involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
4,5-Dimethyl-2-isobutyloxazole: Similar in structure but lacks the nitrile group.
5-Isobutyl-5-methyl-2,4-imidazolidinedione: Similar in structure but has different functional groups.
Uniqueness: 5-Isobutyl-4,5-dimethyl-2-oxooxazolidine-4-carbonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H16N2O2 |
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Molecular Weight |
196.25 g/mol |
IUPAC Name |
4,5-dimethyl-5-(2-methylpropyl)-2-oxo-1,3-oxazolidine-4-carbonitrile |
InChI |
InChI=1S/C10H16N2O2/c1-7(2)5-10(4)9(3,6-11)12-8(13)14-10/h7H,5H2,1-4H3,(H,12,13) |
InChI Key |
HYZSEZAQZBPOMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1(C(NC(=O)O1)(C)C#N)C |
Origin of Product |
United States |
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